



## Exploratory Studies of L803 in Cancer Research: A Technical Guide

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Compound of Interest		
Compound Name:	L803	
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Executive Summary: The designation "L803" in cancer research is ambiguous and primarily refers to two distinct investigational compounds: L803-mts, a peptide-based inhibitor of Glycogen Synthase Kinase 3 (GSK-3), and ALT-803/N-803 (Anktiva), an Interleukin-15 (IL-15) superagonist complex. While both have been explored for their anti-cancer properties, ALT-803/N-803 has a significantly more extensive portfolio of preclinical and clinical research, culminating in FDA approval for a specific oncology indication. This guide provides an in-depth technical overview of the exploratory studies for both compounds, with a primary focus on the more clinically advanced ALT-803/N-803.

### Section 1: L803-mts - A GSK-3 Inhibitor

**L803**-mts is a selective, substrate-competitive peptide inhibitor of GSK-3.[1] Its mechanism of action in cancer is centered on the multifaceted role of GSK-3 in cellular signaling pathways that govern cell proliferation, survival, and differentiation.

### **Mechanism of Action**

GSK-3 is a serine/threonine kinase that is often dysregulated in various cancers.[2] It is a key component of multiple signaling pathways, including the Wnt/ $\beta$ -catenin and PI3K/Akt pathways. [2][3] Inhibition of GSK-3 by **L803**-mts is hypothesized to suppress tumor growth by stabilizing proteins that are normally targeted for degradation by GSK-3, such as the cell cycle regulator C/EBP $\alpha$ , leading to a reduction in the expression of proliferation-associated factors like E2F1. [4][5]



#### **Preclinical Studies**

The primary focus of **L803**-mts in cancer research has been in prostate cancer models.

Table 1: Preclinical Efficacy of L803-mts in Prostate Cancer Models

Model System	Treatment	Key Findings	Reference
TRAMP Mice	L803-mts	Reduced incidence and tumor burden in prostate lobes.	[5]
Significantly reduced BrdU incorporation in prostatic intraepithelial neoplasia (PIN) and prostate cancer (PCa) tissues.	[4][6]		
PC-3 Prostate Cancer Cells	L803-mts (100 μM)	Increased protein stability of C/EBPα.	[7]

## **Experimental Protocols**

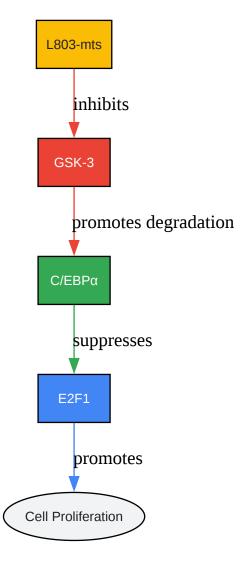
Prostate Cancer Xenograft and TRAMP Mouse Models[4][5][7]

- Cell Lines: Human prostate cancer cell lines PC-3 and C4-2 were used for xenograft studies.
- Animal Models:
  - Xenograft Model: 2 x 10<sup>6</sup> PC-3 or C4-2 cells were subcutaneously inoculated into the rear flank of 6-week-old nude mice.
  - TRAMP (Transgenic Adenocarcinoma of the Mouse Prostate) Model: TRAMP mice, which spontaneously develop prostate cancer, were used to assess the effect of GSK-3 inhibitors on tumor development.
- Treatment Regimen:



- For the TRAMP model, at 10 weeks of age, mice were treated with **L803**-mts.
- Endpoint Analysis:
  - Tumor development and growth (xenografts) or tumor incidence and burden (TRAMP) were monitored.
  - Cell proliferation was assessed by immunohistochemistry for Ki-67 and BrdU incorporation.
  - o Protein expression and stability were analyzed by Western blotting.

## **Signaling Pathway**



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L803-mts Mechanism of Action

# Section 2: ALT-803/N-803 (Anktiva) - An IL-15 Superagonist

ALT-803, also known as N-803 and commercially as Anktiva, is an IL-15 superagonist complex. It consists of an IL-15 mutant (IL-15N72D) fused to an IL-15 receptor alpha/IgG1 Fc fusion protein.[8] This complex exhibits enhanced biological activity and a longer serum half-life compared to recombinant human IL-15. ALT-803/N-803 has undergone extensive preclinical and clinical development in various cancers, leading to its approval by the U.S. Food and Drug Administration (FDA) in combination with Bacillus Calmette-Guérin (BCG) for the treatment of BCG-unresponsive non-muscle invasive bladder cancer (NMIBC).

#### **Mechanism of Action**

Interleukin-15 is a cytokine crucial for the development, proliferation, and activation of Natural Killer (NK) cells and CD8+ T cells, both of which are critical components of the anti-tumor immune response.[9][10] ALT-803/N-803 enhances the body's innate and adaptive anti-cancer immunity by potently stimulating these lymphocyte populations.[11] The complex binds to the IL-2/IL-15 receptor  $\beta\gamma$  subunits on NK and T cells, triggering downstream signaling cascades, primarily through the JAK/STAT pathway, leading to increased cytotoxicity and cytokine production.[9][12]

### **Preclinical Studies**

ALT-803/N-803 has demonstrated significant anti-tumor activity in a wide range of preclinical models.

Table 2: Preclinical Efficacy of ALT-803/N-803 in Various Cancer Models



Model System Treatment		Key Findings	Reference
Human PBMCs (in vitro)	ALT-803 (0.5 nM)	Increased CD8+ T cell counts by 3.0-fold and NK cell counts by 2.8- fold over 7 days.	[8]
ALT-803 (0.01 nM)	Promoted granzyme B and perforin expression in NK and CD8+ T cells.	[8]	
B16F10 Melanoma (mice)	ALT-803 (0.2 mg/kg)	Significantly reduced tumor volume compared to IL-15.	[13]
CT26 Colon Carcinoma (mice)	ALT-803 (0.2 mg/kg)	Significantly improved survival compared to IL-15.	[13]
GL261-luc Glioblastoma (mice)	ALT-803	Prolonged survival and induced long-term immune memory.	[14]
Carcinogen-induced Bladder Cancer (rats)	Intravesical ALT-803 + BCG	Reduced tumor burden by 46% compared to control.	[15]
Intravesical ALT-803 alone	Reduced tumor burden by 35% compared to control.	[15]	

## **Clinical Studies**

The most significant clinical development of N-803 has been in non-muscle invasive bladder cancer.

Table 3: Key Clinical Trial Results for N-803 in BCG-Unresponsive NMIBC (QUILT 3.032 Trial)



Patient Cohort	Treatmen t	Number of Patients	Complete Respons e (CR) Rate	Median Duration of Respons e	Cystecto my-Free Rate at 12 months	Referenc e
Carcinoma in situ (CIS)	N-803 + BCG	83	71%	24.1 months	89%	[16][17][18]
Papillary Disease	N-803 + BCG	77	57% (disease- free at 12 months)	-	95%	[16][17][18]

## **Experimental Protocols**

QUILT 3.032 Clinical Trial Protocol for BCG-Unresponsive NMIBC[18][19]

- Patient Population: Adult patients with histologically confirmed BCG-unresponsive, highgrade NMIBC with carcinoma in situ (CIS) with or without Ta/T1 papillary disease.
- Treatment Regimen:
  - Induction Phase: Intravesical administration of 400 μg N-803 plus 50 mg BCG weekly for 6 weeks.
  - Maintenance Phase: Continued treatment for responders.
- Primary Endpoints:
  - CIS Cohort (Cohort A): Incidence of complete response (CR) at any time.
  - Papillary Cohort (Cohort B): Disease-free rate (DFS) at 12 months.
- Response Assessment: Cystoscopy, cytology, and biopsy at 3 months and subsequent time points.

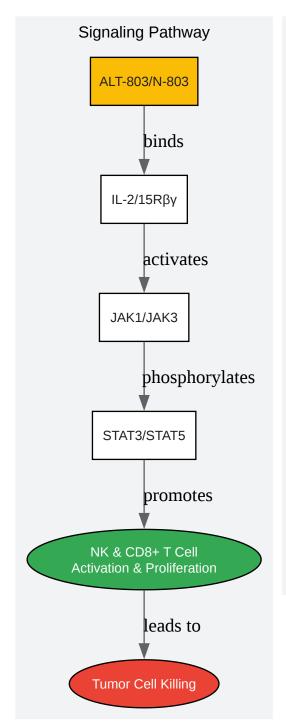


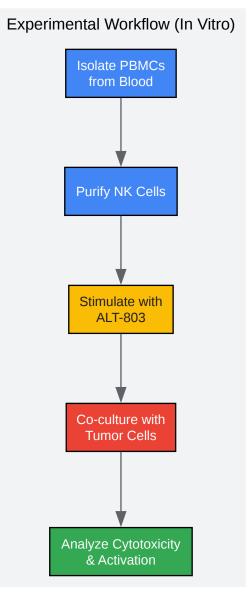
#### In Vitro NK Cell Activation Assay[12][20]

- Effector Cells: Purified human NK cells from peripheral blood mononuclear cells (PBMCs).
- Target Cells: Cancer cell lines (e.g., K562, Cal27).
- Stimulation: NK cells were stimulated with varying concentrations of ALT-803 for 20-24 hours.
- Analysis:
  - Cytotoxicity: Assessed using flow-based cytotoxicity assays.
  - Activation Markers: Expression of CD69, perforin, and granzyme B measured by flow cytometry.
  - Cytokine Secretion: Levels of IFN-y and other cytokines in the culture supernatant measured by ELISA or cytometric bead array.

## **Signaling Pathway and Experimental Workflow**







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ALT-803/N-803 Signaling and Workflow

## Conclusion



The exploratory studies of compounds referred to as "L803" have led down two distinct paths in cancer research. L803-mts, a GSK-3 inhibitor, has shown promise in preclinical prostate cancer models, but its clinical development is not as advanced. In contrast, ALT-803/N-803 (Anktiva), an IL-15 superagonist, has demonstrated robust preclinical efficacy across multiple tumor types and has achieved significant clinical success, particularly in non-muscle invasive bladder cancer, leading to its FDA approval. This technical guide highlights the mechanisms, preclinical data, clinical outcomes, and experimental approaches for both compounds, providing a comprehensive resource for researchers and drug development professionals in the field of oncology.

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